

Application Note: Solid-Phase Extraction of 11-Dehydro-Thromboxane B2 from Urine

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Compound of Interest

Compound Name:	11-Dehydro-thromboxane B2- 13C5
Cat. No.:	B15135300

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Introduction

11-dehydro-thromboxane B2 (11-dehydro-TXB2) is a stable urinary metabolite of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.^[1] The quantification of 11-dehydro-TXB2 in urine serves as a reliable biomarker for in vivo thromboxane production, which is crucial in assessing cardiovascular risk and monitoring the efficacy of antiplatelet therapies, such as those involving aspirin.^{[2][3]} However, the direct analysis of 11-dehydro-TXB2 in urine is challenging due to the presence of interfering substances.^{[4][5]} Solid-phase extraction (SPE) is a critical sample preparation step that effectively purifies and concentrates 11-dehydro-TXB2 from the complex urine matrix, enabling accurate and sensitive downstream analysis by methods like radioimmunoassay (RIA), enzyme immunoassay (EIA), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[4][5][6][7][8]}

This application note provides a detailed protocol for the solid-phase extraction of 11-dehydro-TXB2 from human urine, based on established methodologies.

Experimental Protocols

This section outlines a composite, detailed methodology for the solid-phase extraction of 11-dehydro-TXB2 from urine, adaptable for various analytical endpoints.

Materials:

- SPE Cartridges: Octadecyl (C18) reversed-phase silica cartridges (e.g., 200 mg) have been shown to be effective.^[9] Other reported cartridge types include octylsilyl silica, phenylboronate, Bond-Elut Certify II, and mixed-mode anion exchange (MAX).^{[4][6][7][10]}
- Urine Samples: 24-hour or random urine collections. For some assays, no special preparation is required, but it is advisable to consult with the ordering provider regarding medications.^[2]
- Internal Standard: Deuterium-labeled 11-dehydro-TXB2 for LC-MS/MS analysis.^[8]
- Reagents:
 - Hydrochloric Acid (HCl), 2M
 - Methanol (MeOH), HPLC grade
 - Ethanol (EtOH), HPLC grade
 - Acetonitrile (ACN), HPLC grade
 - Water, deionized or HPLC grade
 - Hexane, HPLC grade
 - Ethyl Acetate, HPLC grade
 - Dichloromethane (DCM)
 - Formic Acid
 - Ammonia Solution
 - Acetate Buffer (pH 6.0)
- Equipment:
 - SPE Vacuum Manifold
 - Centrifuge

- Nitrogen Evaporator
- Vortex Mixer
- pH Meter

Protocol:

- Sample Pre-treatment:
 1. Thaw frozen urine samples at room temperature.
 2. Vortex the samples to ensure homogeneity.
 3. For methods requiring an internal standard (e.g., LC-MS/MS), spike the urine sample with the internal standard at this stage.[\[8\]](#)
 4. Acidify 1 mL of urine to approximately pH 3.5 by adding 2M HCl.[\[9\]](#) Let the sample stand at 4°C for 15 minutes.[\[9\]](#)
 5. Centrifuge the acidified sample to remove any precipitate.[\[9\]](#)
- SPE Cartridge Conditioning (C18 example):
 1. Place the C18 SPE cartridges on the vacuum manifold.
 2. Wash the cartridges with 10 mL of ethanol.[\[9\]](#)
 3. Equilibrate the cartridges with 10 mL of deionized water.[\[9\]](#) Do not allow the cartridges to dry out before loading the sample.
- Sample Loading:
 1. Load the pre-treated urine sample onto the conditioned SPE cartridge.
 2. Apply a slight positive pressure or gentle vacuum to achieve a flow rate of approximately 0.5 mL/minute.[\[11\]](#)
- Washing:

1. Wash the cartridge with 10 mL of water to remove hydrophilic interferences.[[11](#)]
2. A subsequent wash with 10 mL of 15% ethanol can be performed.[[11](#)]
3. A final wash with 10 mL of hexane helps to remove non-polar interferences.[[11](#)]
 - Alternative Wash Step: A wash with acetonitrile:water (18:82, v/v) has been shown to be effective in reducing polar interfering material when using octylsilyl silica cartridges.[[6](#)]

- Elution:
 1. Elute the 11-dehydro-TXB2 from the cartridge with 10 mL of ethyl acetate.[[11](#)]
 - Alternative Elution Solvents: Other successful elution solvents reported include a mixture of dichloromethane:hexane (70:30) for octylsilyl silica cartridges and a dichloromethane/formic acid mixture for mixed-mode anion exchange cartridges.[[6](#)][[10](#)]

- Dry-down and Reconstitution:
 1. Evaporate the eluate to dryness under a gentle stream of nitrogen.[[11](#)]
 2. Reconstitute the dried residue in a small volume (e.g., 50 μ L) of ethanol, followed by the addition of the appropriate assay buffer or mobile phase for the subsequent analysis (e.g., at least 200 μ L of Assay Buffer).[[11](#)]

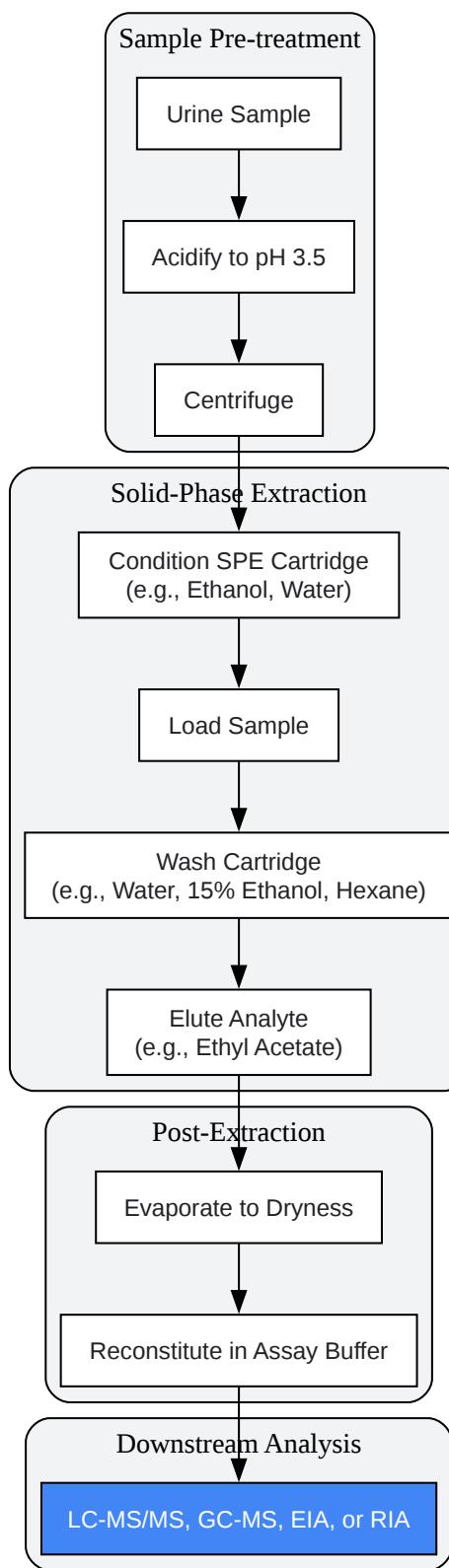
Data Presentation

The following table summarizes quantitative data from various studies on the solid-phase extraction of 11-dehydro-TXB2 from urine.

Parameter	SPE Cartridge Type	Analytical Method	Value	Reference
Recovery	Bond-Elut Certify II	Enzyme Immunoassay	83% (95% CI: 74-92%)	[4][5]
Recovery	Mixed-Mode Anion Exchange (MAX)	LC-MS/MS	91.0 - 96.0%	[10]
Precision (CV)	Phenylboronate	GC-MS	11%	[7]
Accuracy	Phenylboronate	GC-MS	95 ± 7%	[7]
Linear Range	Not Specified	LC-MS-MS	50 pg - 10 ng per tube	[8]
Linear Range	Not Specified	ELISA	300 - 4000 pg/mL	
Intra-assay CV	Bond-Elut Certify II	Enzyme Immunoassay	3%	[4][5]
Inter-assay CV	Bond-Elut Certify II	Enzyme Immunoassay	13.8%	[4][5]

Visualization

The following diagram illustrates the general workflow for the solid-phase extraction of 11-dehydro-TXB2 from urine.



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Caption: Workflow for Solid-Phase Extraction of 11-dehydro-TXB2 from Urine.

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